molecular formula C8H14ClN3 B1442636 4-(1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 690261-87-1

4-(1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No. B1442636
M. Wt: 187.67 g/mol
InChI Key: QRJCGVNDIQCAAA-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-yl)piperidine hydrochloride” is a chemical compound with the molecular weight of 151.21 .


Molecular Structure Analysis

The InChI code for “4-(1H-pyrazol-1-yl)piperidine hydrochloride” is 1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(1H-pyrazol-1-yl)piperidine hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 187.67 .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • They have several pharmacological functions including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

    Agrochemistry

    • Pyrazoles are also used in agrochemistry .

    Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used .

    Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry .

    Soluble Epoxide Hydrolase Inhibitors

    • A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized and evaluated .
    • These inhibitors are used to reduce blood pressure elevation and inflammatory roles .
    • Particularly, compounds 9g and 8h emerged as the most potent sEH inhibitor displaying IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM for in vitro sEH inhibition .

    Anti-inflammatory Drugs

    • Some piperazine derivatives, such as LQFM182 (2), have shown anti-inflammatory effects .
    • In a study, animals were treated with LQFM182 (2) (100 mg/kg, p.o.) or dexamethasone (2 mg/ kg, p.o.—positive control) in a carrageenan-induced pleurisy model .

    Synthesis of Bioactive Chemicals

    • Pyrazole, a five-membered polar heterocycle, is often used as a pharmacophore lead for the synthesis of bioactive chemicals .
    • These chemicals have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

    Kinase Inhibitors

    • Pyrazolo[3,4-b]pyridines, which contain a pyrazole ring, have been used in the synthesis of kinase inhibitors .
    • These inhibitors have applications in the treatment of various diseases, including cancer .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

While specific future directions for “4-(1H-pyrazol-1-yl)piperidine hydrochloride” are not available, research into similar compounds continues to be a promising field .

properties

IUPAC Name

4-pyrazol-1-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1,4,7-9H,2-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJCGVNDIQCAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1181458-83-2
Record name Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)piperidine hydrochloride

CAS RN

690261-87-1
Record name Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690261-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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